(S)-2-Amino-3,N-dimethyl-N-(3-trifluoromethyl-benzyl)-butyramide
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Overview
Description
(S)-2-Amino-3,N-dimethyl-N-(3-trifluoromethyl-benzyl)-butyramide is a synthetic organic compound characterized by the presence of an amino group, a dimethyl group, and a trifluoromethyl-benzyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Amino-3,N-dimethyl-N-(3-trifluoromethyl-benzyl)-butyramide typically involves multiple steps, starting from readily available precursors. One common route involves the following steps:
Formation of the butyramide backbone: This can be achieved through the reaction of a suitable butyric acid derivative with an amine.
Introduction of the trifluoromethyl-benzyl group: This step often involves the use of a trifluoromethyl-benzyl halide, which reacts with the amine group on the butyramide backbone.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of catalysts to improve reaction efficiency are often employed.
Chemical Reactions Analysis
Types of Reactions
(S)-2-Amino-3,N-dimethyl-N-(3-trifluoromethyl-benzyl)-butyramide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The trifluoromethyl group can be reduced under specific conditions to form difluoromethyl or monofluoromethyl derivatives.
Substitution: The trifluoromethyl-benzyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of difluoromethyl or monofluoromethyl derivatives.
Substitution: Formation of substituted benzyl derivatives.
Scientific Research Applications
(S)-2-Amino-3,N-dimethyl-N-(3-trifluoromethyl-benzyl)-butyramide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials with unique properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of (S)-2-Amino-3,N-dimethyl-N-(3-trifluoromethyl-benzyl)-butyramide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity, while the amino and dimethyl groups can modulate its reactivity and solubility. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- (S)-2-Amino-3,N-dimethyl-N-(3-trifluoromethyl-phenyl)-butyramide
- (S)-2-Amino-3,N-dimethyl-N-(4-trifluoromethyl-benzyl)-butyramide
- (S)-2-Amino-3,N-dimethyl-N-(3-trifluoromethyl-phenyl)-propionamide
Uniqueness
(S)-2-Amino-3,N-dimethyl-N-(3-trifluoromethyl-benzyl)-butyramide is unique due to the specific positioning of the trifluoromethyl group on the benzyl ring, which can significantly influence its chemical properties and biological activities. This compound’s unique structure allows for distinct interactions with molecular targets, making it a valuable tool in various research and industrial applications.
Properties
IUPAC Name |
(2S)-2-amino-N,3-dimethyl-N-[[3-(trifluoromethyl)phenyl]methyl]butanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19F3N2O/c1-9(2)12(18)13(20)19(3)8-10-5-4-6-11(7-10)14(15,16)17/h4-7,9,12H,8,18H2,1-3H3/t12-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XVSJZWJFCLCDQB-LBPRGKRZSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)N(C)CC1=CC(=CC=C1)C(F)(F)F)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)N(C)CC1=CC(=CC=C1)C(F)(F)F)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19F3N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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